![molecular formula C7H13N B1527010 1-Azaspiro[3.4]octane CAS No. 57174-62-6](/img/structure/B1527010.png)
1-Azaspiro[3.4]octane
Description
Historical Development and Characterization
The development of this compound as a synthetic target emerged from the broader historical evolution of spirocyclic chemistry, which can be traced back to the pioneering work of Adolf von Baeyer in the late nineteenth century. Von Baeyer first proposed the nomenclature and systematic approach to spirocyclic compounds, introducing the term "spirane" for bicyclic compounds with only one atom common to both rings. This foundational work established the theoretical framework for understanding spirocyclic systems and their unique structural characteristics.
The specific interest in nitrogen-containing spirocycles, including this compound, developed significantly during the twentieth century as researchers recognized the importance of heteroatom incorporation in cyclic systems. The integration of nitrogen atoms into spirocyclic frameworks was found to impart unique electronic properties and reactivity patterns that distinguished these compounds from their all-carbon analogues. Early characterization efforts focused on understanding the conformational constraints imposed by the spiro junction and the influence of the nitrogen heteroatom on overall molecular geometry.
Modern synthetic approaches to this compound have been developed through systematic investigation of cyclization methodologies and ring-forming reactions. Contemporary research has established multiple synthetic pathways for accessing this compound, with particular emphasis on developing scalable and efficient methods suitable for pharmaceutical applications. The compound is now recognized by its Chemical Abstracts Service number 57174-62-6, with the molecular formula C₇H₁₃N and a molecular weight of 111.18 grams per mole.
Recent advances in analytical techniques have enabled detailed structural characterization of this compound, providing comprehensive data on its three-dimensional architecture and electronic properties. Nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling have collectively contributed to a thorough understanding of the compound's structural features and conformational preferences.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader field of heterocyclic chemistry due to its unique structural features and synthetic utility. The compound exemplifies the class of nitrogen-containing spirocycles that have emerged as valuable scaffolds for drug discovery and chemical synthesis. The presence of the nitrogen heteroatom within the spirocyclic framework provides multiple sites for chemical modification and functionalization, making it an attractive building block for constructing more complex molecular architectures.
The significance of this compound in heterocyclic chemistry is further underscored by its role as a multifunctional module capable of serving diverse synthetic purposes. Research has demonstrated that spirocyclic compounds of this type can function as conformationally constrained analogues of acyclic systems, providing enhanced selectivity and potency in biological applications. The rigid three-dimensional structure imposed by the spiro junction offers advantages in molecular recognition processes and can lead to improved pharmacological profiles compared to more flexible alternatives.
The compound's importance extends to its utility in developing novel synthetic methodologies for accessing related spirocyclic systems. Studies have shown that this compound can serve as a key intermediate in the synthesis of more complex heterocyclic structures, including those containing multiple spiro centers or additional heteroatoms. This synthetic versatility has made it a valuable tool for medicinal chemists seeking to explore new chemical space and develop innovative therapeutic agents.
Furthermore, the study of this compound has contributed to a deeper understanding of spirocyclic chemistry principles and has informed the design of related compounds with enhanced properties. The systematic investigation of this compound has provided insights into structure-activity relationships within the spirocyclic family and has guided the development of more sophisticated synthetic strategies for accessing diverse spirocyclic architectures.
Nomenclature and Structural Classification
The nomenclature of this compound follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry for spirocyclic compounds. According to these conventions, the compound name begins with the numerical locant "1" indicating the position of the nitrogen heteroatom, followed by "aza" to denote the presence of nitrogen, and "spiro" to indicate the spirocyclic nature of the system. The bracketed numbers [3.4] specify the ring sizes on either side of the spiro center, with three and four representing the number of atoms in each ring excluding the spiro atom itself.
The complete name "octane" indicates that the total molecular framework contains eight atoms in the ring system, consistent with the spiro junction connecting a four-membered ring and a five-membered ring. This naming system provides a clear and unambiguous identification of the compound's structural features and allows for systematic comparison with related spirocyclic systems. The IUPAC nomenclature system ensures that the compound can be accurately identified and distinguished from other isomeric or structurally related spirocycles.
From a structural classification perspective, this compound belongs to the broader category of heterocyclic spirocycles, specifically the subclass of azaspiro compounds. The compound can be further classified as a bicyclic heterocycle with a bridging nitrogen atom serving as the spiro center. This structural arrangement creates a unique three-dimensional molecular geometry that influences both the chemical reactivity and physical properties of the compound.
The structural features of this compound can be represented through various molecular descriptors and identifiers. The compound's structure is characterized by specific stereochemical constraints imposed by the spiro junction, which restricts conformational flexibility and creates a relatively rigid molecular framework. These structural characteristics contribute to the compound's distinct chemical behavior and make it particularly valuable for applications requiring precise three-dimensional molecular architecture.
Position within Spirocyclic Compound Taxonomy
Within the comprehensive taxonomy of spirocyclic compounds, this compound occupies a specific position characterized by its unique ring size combination and heteroatom composition. The compound belongs to the class of small-ring spirocycles, featuring a [3.4] ring system that places it among the more strained and reactive members of the spirocyclic family. This positioning within the taxonomy reflects both the structural constraints imposed by the small ring sizes and the enhanced reactivity that results from ring strain.
The taxonomic classification of this compound can be organized hierarchically, beginning with its placement within the broader category of spirocyclic compounds. At the highest level, the compound is classified as a heterospirocycle due to the presence of the nitrogen heteroatom. Moving to more specific classifications, it falls within the azaspiro subcategory, distinguishing it from other heteroatom-containing spirocycles such as oxaspiro or thiaspiro compounds.
Further taxonomic refinement places this compound within the group of bicyclic spirocycles, specifically those featuring asymmetric ring sizes. The [3.4] designation indicates an unequal distribution of atoms between the two rings, which creates distinct chemical environments and reactivity patterns compared to symmetric spirocycles. This asymmetry contributes to the compound's unique position within the spirocyclic taxonomy and influences its synthetic utility and chemical behavior.
The taxonomic position of this compound also reflects its relationship to other members of the azaspiro[3.4]octane family, including positional isomers such as 2-azaspiro[3.4]octane. These structural variants share the same ring framework but differ in the placement of the nitrogen heteroatom, creating a series of related compounds with distinct properties and applications. The systematic classification of these compounds within the spirocyclic taxonomy provides a framework for understanding structure-activity relationships and guides synthetic strategies for accessing desired molecular targets.
Classification Level | Category | Characteristics |
---|---|---|
Primary | Heterocyclic Compound | Contains nitrogen heteroatom |
Secondary | Spirocyclic System | Features spiro junction |
Tertiary | Azaspiro Compound | Nitrogen-containing spirocycle |
Quaternary | Bicyclic Framework | Two-ring system |
Specific | [3.4] Ring System | Asymmetric ring distribution |
Molecular Properties | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₃N | |
Molecular Weight | 111.18 g/mol | |
CAS Registry Number | 57174-62-6 | |
Ring System | [3.4] Spirocycle | |
Heteroatom Position | Position 1 |
Properties
IUPAC Name |
1-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(3-1)5-6-8-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKAYKNPJMQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-Azaspiro[3.4]octane is bacterial enzymes, specifically topoisomerase II (DNA gyrase) and IV . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibacterial agents .
Mode of Action
this compound enters the cytosol of bacteria, where it binds to and inactivates topoisomerase II and IV . This inactivation disrupts the process of DNA replication within the bacteria, leading to bacterial death .
Biochemical Pathways
The exact biochemical pathways affected by 1-Azaspiro[3Its mechanism of action suggests that it disrupts the dna replication pathway in bacteria by inactivating key enzymes .
Result of Action
The primary result of this compound’s action is the death of bacteria. By inactivating key enzymes involved in DNA replication, this compound prevents bacteria from replicating, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of this compound involves strong exothermic reactions, massive gas release, and heterogeneous reaction, which can affect the controllability, efficiency, and safety of the reaction . Further research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biological Activity
1-Azaspiro[3.4]octane is a bicyclic compound characterized by a unique spiro structure that incorporates a nitrogen atom into its framework. This compound has garnered attention in pharmacology due to its potential biological activities, which include enzyme inhibition and receptor binding. This article delves into the biological activity of this compound, supported by case studies, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it consists of eight carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. Its distinctive spiro structure contributes to its unique chemical properties, making it a candidate for various biological applications.
The precise mechanism of action for this compound remains largely unexplored; however, preliminary studies suggest that it may interact with specific enzymes and receptors, modulating various biochemical pathways. The compound's ability to inhibit certain enzymes or bind to receptors could lead to significant therapeutic implications.
Biological Activity
Research indicates that derivatives of this compound exhibit notable biological activity:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound has been explored for its potential to bind to various receptors, impacting signaling pathways related to cell proliferation and survival.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study investigated the effects of this compound derivatives on cancer cell lines, demonstrating significant inhibition of cell growth in certain types of leukemia cells.
- The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased anti-proliferative effects.
-
Neuroprotective Effects :
- Another research effort focused on the neuroprotective properties of this compound derivatives in models of neurodegenerative diseases.
- The findings revealed that these compounds could potentially modulate neurotransmitter systems, providing a basis for further exploration in neuropharmacology.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
1-Oxa-6-azaspiro[3.4]octane | C₈H₁₃N₁O | Enzyme inhibition and receptor binding |
2-Oxa-6-azaspiro[3.4]octane | C₆H₁₁N₁O | Similar enzyme inhibition characteristics |
6-Oxa-1-azaspiro[3.4]octane | C₆H₁₁N₁O | Potential neuroprotective effects |
This table highlights the similarities and differences in biological activity among related compounds, emphasizing the potential applications for this compound in medicinal chemistry.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis Techniques : Various synthetic routes have been developed to create derivatives with improved efficacy and specificity.
- Biological Testing : These derivatives have undergone rigorous testing for their potential therapeutic effects, particularly in oncology and neurology.
Scientific Research Applications
Scientific Research Applications
1-Azaspiro[3.4]octane has several notable applications in scientific research:
Chemistry
- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
- Enzyme Interaction Studies : The compound is investigated for its interactions with various enzymes, potentially influencing biochemical pathways. Studies suggest it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease .
Medicine
- Pharmaceutical Development : this compound is explored as a precursor for drug development due to its potential therapeutic properties. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and other neuropharmacological conditions.
Industry
- Material Science : The compound is utilized in the development of specialty chemicals and materials, such as polymers and resins, due to its unique properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- Neuroprotective Effects : Preliminary studies indicate that it may modulate neurotransmitter release and receptor activity, suggesting potential applications in neuroprotection.
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial properties, indicating its potential as a lead compound for new antibiotics.
Case Studies
Several case studies highlight the potential applications of this compound:
Study Focus | Findings |
---|---|
Enzyme Inhibition | Demonstrated inhibition of AChE, indicating potential for Alzheimer's treatment. |
Antimicrobial Properties | Exhibited activity against various bacterial strains, supporting further exploration in antibiotic development. |
Antiviral Activity | Preliminary studies suggest possible antiviral effects, warranting additional research into its mechanisms. |
Q & A
Q. Basic
- Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time monitoring.
- Gas Chromatography (GC-FID) for volatile intermediates.
- NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
How can researchers design experiments to distinguish between orthosteric and allosteric modulation by this compound derivatives?
Q. Advanced
- Competitive binding assays using orthosteric radioligands (e.g., K-10 tracer for CDK2) .
- Surface Plasmon Resonance (SPR) to measure binding kinetics.
- Cryo-EM to visualize allosteric conformational changes.
What are the stability considerations for storing this compound derivatives, and how are degradation products characterized?
Q. Basic
- Storage : –20°C under argon; light-sensitive compounds require amber vials.
- Degradation analysis : Stability-indicating HPLC and LC-MS identify hydrolyzed or oxidized byproducts. For example, bromo derivatives degrade at >8°C .
What computational strategies are employed to predict the reactivity of this compound derivatives in novel synthetic pathways?
Q. Advanced
- Density Functional Theory (DFT) calculates transition-state energies for cyclization.
- Molecular Dynamics (MD) simulates conformational flexibility.
- Docking studies (AutoDock Vina) predict binding poses in enzyme pockets .
How are solvent effects optimized in the ring-closing reactions of this compound precursors?
Basic
Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions. DOE screens solvent polarity, boiling point, and coordinating ability. For example, dichloromethane minimizes side reactions in sulfonation .
What strategies mitigate off-target interactions when developing this compound-based probes?
Q. Advanced
- Isoform-specific design : Introduce substituents that clash with non-target proteins.
- Counter-screening : Test against panels of related enzymes (e.g., kinase families).
- Pharmacophore modeling refines selectivity filters .
What safety protocols are critical when handling reactive intermediates in this compound synthesis?
Q. Basic
- Air-sensitive steps : Schlenk lines or gloveboxes.
- Corrosive reagents : Use PPE (gloves, goggles) for trifluoroacetic acid.
- Halogenated byproducts : Neutralize before disposal .
How can kinetic studies differentiate covalent and non-covalent binding modes of this compound derivatives?
Q. Advanced
- Time-dependent inactivation assays : Covalent inhibitors show irreversible kinetics.
- Jump-dilution experiments : Recovery of activity indicates non-covalent binding.
- Mass spectrometry : Detect covalent adducts (e.g., sulfonated intermediates) .
What are key considerations for scaling up laboratory syntheses of this compound derivatives?
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-azaspiro[3.4]octane with structurally related spirocyclic compounds, emphasizing differences in synthesis, properties, and applications.
Table 1: Structural and Functional Comparison of Azaspiro Compounds
Structural Differences
- Heteroatom Position : this compound contains a nitrogen atom in the six-membered ring, whereas 1-oxa-6-azaspiro[3.4]octane incorporates both oxygen (position 1) and nitrogen (position 6), altering electronic properties and reactivity .
- Ring Sizes: Compounds like 1-azaspiro[4.4]nonane feature larger fused rings (six- and five-membered), which influence strain and synthetic accessibility compared to the [3.4] system .
Key Research Findings
Synthetic Challenges: The formation of quaternary spiro centers, as in 1-azaspiro[4.4]nonane, requires advanced methodologies like Mukaiyama aldol reactions, whereas smaller spiro systems (e.g., [3.4]octane) often rely on hypervalent iodine reagents or enzymatic processes .
Pharmaceutical Relevance : Spiroazetidines are prioritized in drug discovery for their ability to mimic bioactive conformations. For example, 2-azaspiro[3.4]octane cores are patented in piperazine-based therapeutics targeting heteroaryl systems .
Divergent Reactivity : Nitrogen vs. oxygen placement in spiro systems significantly impacts hydrogen bonding and metabolic stability. For instance, 1-oxa-6-azaspiro[3.4]octane derivatives exhibit enhanced aqueous solubility compared to nitrogen-only analogs .
Preparation Methods
Annulation Approaches
A prominent method involves the annulation of cyclopentane and azetidine rings. This approach is well-documented for synthesizing 6-azaspiro[3.4]octane derivatives, which are structurally related to 1-azaspiro[3.4]octane. The process typically involves:
- Formation of the cyclopentane ring precursor.
- Introduction of the nitrogen-containing azetidine ring via nucleophilic substitution or cyclization.
- Ring closure to form the spirocyclic system.
This method benefits from using commercially available cyclopentane derivatives and azetidine precursors, enabling straightforward access to the spirocyclic core.
Cyclization Reactions
Cyclization reactions are critical in forming the spirocyclic core. These may include:
- Intramolecular nucleophilic substitution where a nitrogen nucleophile attacks an electrophilic center to close the ring.
- Annulation via ring expansion or contraction reactions.
- Use of transition metal catalysts to facilitate cyclization under mild conditions.
Such methods allow for the introduction of various substituents and functional groups on the azaspiro scaffold, enhancing structural diversity.
Functional Group Transformations
After the core spiro structure is formed, further functionalization is performed through:
- Oxidation reactions, often using potassium permanganate or chromium trioxide, to introduce oxo or hydroxyl groups.
- Reduction reactions using lithium aluminum hydride or sodium borohydride to convert carbonyls to alcohols or amines.
- Substitution reactions to replace or add functional groups such as halides or alkyl chains.
These transformations enable tuning of the chemical and biological properties of the azaspiro compounds.
Reaction Conditions and Reagents
Preparation Step | Common Reagents/Conditions | Notes |
---|---|---|
Annulation (ring formation) | Cyclopentane derivatives, azetidine, bases (e.g., Cs2CO3), solvents like DMF | Mild temperatures (20–25°C), reaction times ~16 h |
Cyclization | Intramolecular nucleophiles, electrophiles, transition metal catalysts (Pd, Pt) | Controlled batch or continuous flow processing |
Oxidation | Potassium permanganate, chromium trioxide | Used to introduce oxo groups, requires careful control |
Reduction | Lithium aluminum hydride, sodium borohydride | Converts carbonyls to alcohols or amines |
Substitution | Alkyl halides, acyl chlorides, nucleophiles | Enables functional group diversification |
Representative Experimental Data
A specific example involves the synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a related azaspiro compound, using cesium carbonate in N,N-dimethylformamide at 20°C for 16 hours. The reaction mixture was purified by silica gel chromatography, yielding the product in 63% isolated yield as a yellow oil. The reaction demonstrates the mild conditions and effective conversion typical for azaspiro synthesis.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound derivatives often requires optimization for:
- High yield and purity through controlled reaction parameters.
- Scalable batch or continuous flow synthesis to meet production demands.
- Efficient purification techniques such as crystallization and chromatography to ensure product quality.
These considerations are crucial for the application of azaspiro compounds in pharmaceuticals and specialty chemicals.
Comparative Summary of Preparation Routes
Method | Starting Materials | Key Features | Advantages | Limitations |
---|---|---|---|---|
Cyclopentane + Azetidine Annulation | Cyclopentane derivatives, azetidine | Direct spiro ring formation | Readily available materials, straightforward | Moderate yield, purification required |
Intramolecular Cyclization | Functionalized precursors | Flexible ring closure | Structural diversity | May require catalysts, sensitive conditions |
Functional Group Transformations | Pre-formed azaspiro compounds | Post-synthesis modification | Enables fine-tuning | Multiple steps, reagent sensitivity |
Research Findings and Advances
Recent research emphasizes:
- Step-economic and scalable syntheses of azaspiro[3.4]octane derivatives with multifunctional modules for drug discovery.
- Development of facile synthetic routes with minimal chromatographic purification.
- Exploration of novel spirocyclic scaffolds incorporating heteroatoms like oxygen or sulfur to modify biological activity.
These advances highlight the versatility and synthetic accessibility of the this compound framework.
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.